Acetonyltrimethylammonium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(2-oxopropyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO/c1-6(8)5-7(2,3)4/h5H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWNPKYGVKNNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158631 | |
| Record name | Acetonyltrimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trimethylaminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13429-97-5 | |
| Record name | N,N,N-Trimethyl-2-oxo-1-propanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetonyltrimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonyltrimethylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-OXOPROPYL)TRIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6O4N7D7G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylaminoacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Conclusion
Acetonyltrimethylammonium is a functionalized quaternary ammonium (B1175870) compound whose academic importance is rooted in its unique structure. It serves as a valuable model compound for studying reaction mechanisms, particularly in the field of organic synthesis and physical organic chemistry. Its appearance in metabolic studies and its use as a benchmark in synthetic protocols demonstrate its relevance in specific research contexts. annualreviews.orgresearchgate.net While its direct applications are specialized, the study of this compound contributes to the fundamental knowledge base of quaternary ammonium chemistry.
Biochemical Pathways and Mechanistic Studies Involving Acetonyltrimethylammonium
Role in Carnitine Metabolism and Biosynthesis Pathways
Carnitine is a crucial molecule for energy metabolism, primarily involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The metabolism of carnitine can lead to the formation of various byproducts, including acetonyltrimethylammonium.
This compound as a Catabolic Product of Dehydrocarnitine
This compound is recognized as a catabolic product derived from dehydrocarnitine. Dehydrocarnitine is formed from the oxidation of D-carnitine and DL-carnitine by the enzyme carnitine dehydrogenase nih.gov. In bacteria, this compound is known to be a product of the spontaneous decarboxylation of dehydrocarnitine nih.gov. Studies in rats and mice have also shown that the administration of D- and DL-carnitine leads to the excretion of this compound in the urine nih.gov. This suggests that when the unnatural D-isomer of carnitine is introduced, it is metabolized to dehydrocarnitine, which then converts to this compound nih.gov.
The formation of this compound is a notable consequence of the therapeutic use of DL-carnitine, and its presence must be considered in such contexts nih.gov.
Enzymatic Degradation Pathways of Carnitine and Related Betaines
The enzymatic degradation of carnitine is a complex process involving several enzymes. Carnitine dehydrogenase, an NAD+-dependent oxidoreductase, catalyzes the conversion of carnitine to 3-dehydrocarnitine (B1234330) nih.gov. This is a key initial step in the catabolism of carnitine in various organisms, including bacteria like Pseudomonas aeruginosa nih.gov.
Another enzyme, carnitine decarboxylase, is involved in a different degradation pathway, converting carnitine to β-methylcholine nih.govwikipedia.org. However, studies have shown that β-methylcholine is not a major excreted metabolite, even after high doses of carnitine nih.gov.
The broader enzymatic pathways for the degradation of related betaines, such as glycine (B1666218) betaine (B1666868), involve a multi-step demethylation process to form glycine nih.gov. While these pathways are distinct, they highlight the diverse enzymatic machinery that has evolved to process quaternary ammonium (B1175870) compounds in biological systems.
Interactions with Carnitine Biosynthesis Intermediates (e.g., γ-Butyrobetaine, Crotonobetaine)
The biosynthesis of L-carnitine involves several key intermediates, including γ-butyrobetaine and crotonobetaine nih.gov. γ-Butyrobetaine is the immediate precursor to L-carnitine, being hydroxylated by γ-butyrobetaine hydroxylase nih.gov. While the catabolism of D-carnitine can lead to this compound, the direct interaction of this compound with the enzymes and intermediates of the L-carnitine biosynthetic pathway has not been extensively studied.
It is known that gut microbiota can metabolize L-carnitine to trimethylamine (B31210) (TMA) and that γ-butyrobetaine is an intermediary metabolite in this process nih.gov. However, the specific influence of this compound on the enzymes that handle γ-butyrobetaine and crotonobetaine remains an area for further investigation.
In Vitro Mechanistic Investigations of Related Quaternary Ammonium Structures
The chemical structure of this compound, a quaternary ammonium compound (QAC), provides a basis for understanding its potential mechanistic actions by examining studies on related QACs.
Studies on Membrane Interactions
Quaternary ammonium compounds are known for their interactions with biological membranes. Their cationic nature facilitates electrostatic attraction to the negatively charged components of cell membranes, such as phospholipids (B1166683) nih.gov. This initial interaction can lead to the insertion of the molecule into the lipid bilayer, causing a disruption of the membrane structure nih.gov.
The extent of this interaction is influenced by factors such as the phase of the lipid bilayer (gel or fluid) nih.gov. For instance, some QACs have been shown to flatten and interact more strongly with fluid-phase bilayers compared to gel-phase bilayers, driven by hydrophobic interactions nih.gov. The interaction of QACs with lipid bilayers can modulate membrane fluidity, a critical factor for many cellular functions nih.govnih.gov. While these studies provide a general framework, specific in vitro investigations detailing the interaction of this compound with model lipid bilayers are not extensively documented in the available literature.
Enzyme Inhibition and Modulation (General applications to QACs)
Quaternary ammonium compounds have been shown to act as inhibitors or modulators of various enzymes nih.govmdpi.comnih.govscbt.comresearchgate.netmdpi.com. The inhibitory effects can be due to a variety of mechanisms, including competitive or non-competitive binding to the enzyme's active site or allosteric sites.
Regulation of Metabolic Pathways (General to QACs)
Quaternary Ammonium Compounds (QACs) are a broad class of chemicals that can influence cellular function by interacting with and disrupting various metabolic pathways. While specific research on the direct interaction of this compound with many biochemical pathways is not extensively detailed in publicly available literature, the general effects of QACs on metabolic regulation provide a foundational understanding of their potential impact. The regulatory effects of QACs can be observed in their interactions with cellular membranes and key enzymatic processes, leading to alterations in metabolic homeostasis.
The primary mechanism by which many QACs exert their effects is through the disruption of cellular membranes. Their amphiphilic nature allows them to intercalate into the lipid bilayers of microorganisms, leading to increased permeability. This disruption can cause the leakage of essential intracellular components, such as ions, proteins, and nucleic acids, thereby disturbing the biochemical processes within the cell. mdpi.com The loss of membrane integrity directly impacts metabolic pathways that are dependent on transmembrane gradients, such as cellular respiration and ATP synthesis.
The regulation of metabolic pathways is a tightly controlled process involving various mechanisms to maintain cellular homeostasis. solubilityofthings.com These mechanisms, which can be influenced by compounds like QACs, include the modulation of enzyme activity, feedback inhibition, and allosteric regulation. solubilityofthings.comlibretexts.org The introduction of a QAC can potentially disrupt these regulatory networks by acting as an inhibitor or an allosteric effector for certain enzymes, or by altering the cellular environment in a way that affects enzyme kinetics.
Detailed Research Findings on QACs and Metabolic Regulation
Research into the effects of QACs on microbial metabolism has revealed several key findings. Studies have demonstrated that at sublethal concentrations, certain QACs can induce stress responses in bacteria, leading to changes in gene expression related to metabolic pathways. For instance, exposure to some QACs can upregulate genes involved in efflux pumps, which actively transport the compounds out of the cell, a process that is itself energy-dependent and thus linked to cellular metabolism. nih.gov
Moreover, the ability of some microorganisms to use QACs as a carbon and energy source indicates a direct entry into and interaction with catabolic pathways. nih.gov This suggests that specific enzymes capable of recognizing and breaking down the chemical structure of QACs are present in these organisms. The elucidation of these metabolic pathways is an area of ongoing research and could provide insights into the broader interactions of QACs with cellular metabolism. nih.gov
The following table summarizes the potential effects of Quaternary Ammonium Compounds on metabolic pathways based on general research findings.
| Metabolic Aspect | Observed/Potential Effect of QACs | Potential Consequence for the Cell |
| Cellular Respiration | Disruption of mitochondrial membrane potential. | Impaired ATP synthesis and reduced energy availability. |
| Lipid Metabolism | Alteration of lipid homeostasis. nih.gov | Changes in membrane fluidity and integrity; potential disruption of signaling pathways involving lipids. |
| Nutrient Transport | Increased membrane permeability leading to leakage of metabolites. mdpi.com | Loss of essential nutrients and disruption of concentration gradients necessary for transport processes. |
| Enzyme Activity | Direct inhibition or allosteric modulation of key metabolic enzymes. | Altered flux through metabolic pathways, leading to accumulation of intermediates or deficiency of end products. |
| Gene Expression | Upregulation of genes related to stress response and efflux pumps. nih.gov | Increased energy expenditure to counteract the effects of the QAC. |
Interactive Data Table: Mechanisms of Metabolic Regulation Potentially Affected by QACs
The following table details the primary mechanisms of metabolic regulation and how they might be influenced by the presence of Quaternary Ammonium Compounds.
| Regulatory Mechanism | Description | Potential Interaction with QACs |
| Allosteric Regulation | The binding of an effector molecule to a site on an enzyme other than the active site, causing a conformational change that alters its activity. solubilityofthings.com | QACs could act as allosteric inhibitors or activators for certain metabolic enzymes. |
| Feedback Inhibition | The end product of a metabolic pathway inhibits an enzyme that acts early in the pathway, preventing the overproduction of the product. solubilityofthings.com | By disrupting cellular processes, QACs may alter the concentrations of end products, indirectly affecting feedback inhibition loops. |
| Covalent Modification | The addition or removal of chemical groups to an enzyme, such as phosphorylation, which can alter its activity. libretexts.org | QAC-induced cellular stress could trigger signaling cascades that lead to changes in the covalent modification of regulatory enzymes. |
| Substrate Availability | The rate of an enzymatic reaction is dependent on the concentration of its substrate. | By disrupting membrane transport, QACs can alter the intracellular concentration of substrates for metabolic enzymes. |
Computational and Theoretical Studies on Acetonyltrimethylammonium and Quaternary Ammonium Salts
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a cornerstone for investigating the conformational dynamics and intermolecular interactions of quaternary ammonium (B1175870) compounds (QACs). nih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of how QACs behave in different environments, particularly in biological contexts. nih.govnih.gov
One major application of MD simulations is studying the interaction of QACs with cell membranes. nih.govrsc.org Simulations of cationic quaternary ammonium surfactants with dipalmitoylphosphatidylcholine (DPPC) membranes have revealed significant interactions that lead to substantial alterations in the bilayer structure. nih.govrsc.org The specific nature of these interactions depends on the molecular structure of the QAC. For instance, surfactants with shorter alkyl tails tend to form strong hydrogen bonds with the phosphate (B84403) groups of the lipid bilayer and insert themselves as monomers into the hydrophobic region. nih.govrsc.org In contrast, those with longer alkyl tails may aggregate at the membrane-water interface. rsc.org
MD simulations employ various analytical techniques to characterize these interactions, including:
Density Profiles: To determine the location of different molecular groups relative to the membrane center. nih.govrsc.org
Order Parameters: To quantify the ordering of lipid tails within the membrane, which can be disrupted by the insertion of QACs. nih.gov
Cluster Analysis: To study the aggregation behavior of surfactant molecules before and during their interaction with the membrane. nih.govrsc.org
Mean-Square Displacements (MSD): To analyze the dynamics and diffusion of surfactant molecules near the lipid bilayer. nih.gov
These studies have shown that factors like the length of hydrophobic tails and the number of cationic residues are key drivers of how potently a QAC can disrupt a bacterial membrane. nih.gov Computational modeling has been instrumental in supporting the long-held assumption that QACs act via electrostatic attraction followed by intercalation and membrane disruption. nih.gov
| Simulation Target | Key Findings | Analytical Techniques Used |
| QACs and DPPC Membranes | Significant alteration of bilayer structure; interaction mode depends on alkyl chain length. nih.govrsc.org | Density profiles, order parameters, hydrogen bonding analysis, mean-square displacement. nih.govrsc.org |
| Multi-cationic QACs and Bacterial Membranes | Potency is driven by hydrophobic tail length, side chain type, and number of cationic groups. nih.gov | Molecular dynamics simulations to model intercalation and disruption. nih.gov |
| QACs in Solution | Hydration level significantly influences the reactivity and degradation of QACs. researchgate.net | MD simulations to explore behavior at low hydration levels. researchgate.net |
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, making it invaluable for elucidating reaction mechanisms. umn.edu DFT calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed map of the reaction pathway. rsc.orgmdpi.com
For quaternary ammonium salts, DFT has been applied to understand their role in various chemical transformations. One example is the fixation of carbon dioxide (CO2) with epoxides, a reaction that can be catalyzed by QASs. rsc.org DFT studies have provided detailed structural and energetic information for each step of the catalytic cycle, helping to clarify the mechanism at a molecular level. rsc.org These studies also allow researchers to investigate how factors such as the alkyl chain length of the QAS and the nature of the anion affect the reaction mechanism and efficiency. rsc.org
DFT is also used to study the adsorption of QACs onto surfaces. For example, the adsorption of different QAC hydrophobic modifiers on an α-quartz surface has been simulated using DFT. bibliotekanauki.pl These calculations revealed that the adsorption energy generally increases with the length of the carbon chain and that electrostatic attraction is the primary force driving the adsorption process, with weaker hydrogen bonding playing a secondary role. bibliotekanauki.plbohrium.com Such insights are crucial for applications like mineral processing and the development of surface treatments. bibliotekanauki.pl
| Application Area | Insights from DFT Studies | Key Parameters Calculated |
| Catalysis (CO2 Fixation) | Elucidation of the catalytic cycle, identifying the role of the QAS cation and anion. rsc.org | Transition state energies, structural information of intermediates. rsc.org |
| Surface Adsorption (on α-quartz) | Adsorption is driven by electrostatic attraction; energy increases with carbon chain length. bibliotekanauki.pl | Adsorption energy, Mulliken bond population, charge transfer. bibliotekanauki.plbohrium.com |
| Reaction Mechanisms | Investigation of various organic reaction pathways involving QACs or related structures. researchgate.netrsc.org | Activation energies, geometries of reactants, transition states, and products. researchgate.netrsc.org |
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or toxicity. nih.gov These models are essential for predicting the properties of new or untested chemicals, thereby guiding the design of safer and more effective compounds. nih.govjapsonline.com
For quaternary ammonium compounds, QSAR models have been extensively developed to predict their toxicity towards various aquatic organisms, such as green algae. appliedmineralogy.comnih.gov In these studies, a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These descriptors can be derived from the molecule's topology or from quantum chemical calculations, often using DFT. appliedmineralogy.com
Common descriptors used in QSAR models for QACs include:
Alkyl chain length (CL): Often a dominant factor, as it relates to the hydrophobicity of the molecule. appliedmineralogy.comnih.gov
Quantum Chemical Descriptors: Parameters like polarizability, entropy, and the net atomic charges on specific atoms. appliedmineralogy.com
Topological Descriptors: Such as total connectivity (T(Con)), which describes the branching of the molecule. nih.govresearchgate.net
Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a mathematical model linking these descriptors to the observed biological activity (e.g., the EC50 value, which is the concentration that causes an effect in 50% of the test population). appliedmineralogy.comnih.gov The resulting QSAR models can have high predictive ability, allowing for the estimation of toxicity for a wide range of QACs. nih.govresearchgate.net
| Organism | Key Predictive Descriptors | Statistical Method | Model Performance Metric (Example) |
| Chlorella vulgaris | Alkyl chain length (CL), polarizability, entropy, net atomic charges. appliedmineralogy.com | Partial Least Squares (PLS) | Cumulative cross-validated regression coefficient (Q²cum) = 0.893. appliedmineralogy.com |
| Chlorella pyrenoidosa | Alkyl chain length (CL), total connectivity (T(Con)). nih.govresearchgate.net | Multiple Linear Regression (MLR) | High predictive ability and stability reported. nih.gov |
| Escherichia coli (Gemini QAS) | Not specified | Genetic Algorithm (GA) and MLR | R² = 0.891, R²test = 0.834. japsonline.com |
Systems Biology Approaches to Metabolic Networks
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov It integrates data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—to construct comprehensive models of cellular processes, such as metabolic networks. e-enm.org
Metabolomics, which is the systematic identification and quantification of all small-molecule metabolites in a biological sample, plays a central role in this approach. nih.gov Since metabolites represent the end products of gene expression and protein activity, the metabolome provides a direct functional readout of a cell's physiological state. nih.gov
When a biological system is exposed to a chemical compound like a quaternary ammonium salt, the resulting perturbations can ripple through the entire metabolic network. A systems biology approach can be used to map these changes. By analyzing the shifts in metabolite concentrations, researchers can identify which metabolic pathways are affected. univ-tours.fr This provides a global view of the compound's mechanism of action and potential off-target effects, moving beyond a single molecular target. youtube.com
For instance, by integrating metabolomics data with existing metabolic network models, it becomes possible to simulate how the introduction of a QAC might alter metabolic fluxes. e-enm.orgnih.gov This holistic perspective is crucial for understanding the broader biological impact of QACs and can help in predicting their effects on complex organisms and ecosystems. nih.gov
Future Research Directions in Acetonyltrimethylammonium Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of quaternary ammonium (B1175870) compounds, including Acetonyltrimethylammonium, often involves the quaternization of tertiary amines with alkyl halides. While effective, this method can present challenges related to the use of hazardous reagents and the generation of waste. Future research will likely focus on developing more efficient and sustainable synthetic methodologies, aligning with the principles of green chemistry.
Key areas of investigation could include:
Catalytic Approaches: Exploring the use of novel catalysts to improve reaction rates and yields, potentially under milder reaction conditions.
Alternative Reagents: Investigating the use of more environmentally benign alkylating agents, such as dimethyl carbonate, which can serve as a greener alternative to traditional haloalkanes. unive.it
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. escholarship.org Flow chemistry offers advantages in terms of safety, scalability, and process control, leading to more efficient and sustainable production. escholarship.org
Recyclable Reaction Media: The use of quaternary ammonium salts themselves as recyclable reaction media for various organic syntheses has been demonstrated. organic-chemistry.org Future work could explore similar applications for this compound, contributing to a circular economy approach in chemical synthesis. organic-chemistry.org
| Synthetic Approach | Potential Advantages |
| Novel Catalysis | Increased reaction efficiency, milder conditions. |
| Green Reagents | Reduced environmental impact, improved safety. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Recyclable Media | Waste reduction, circular economy principles. |
Elucidation of Underexplored Reaction Mechanisms
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. While the general mechanisms of quaternary ammonium compounds in processes like nucleophilic substitution are understood, there are still underexplored areas. youtube.com
Future mechanistic studies could focus on:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model transition states and reaction pathways. mdpi.com This can provide insights into the energetics and kinetics of reactions involving this compound.
Kinetic Studies: Performing detailed kinetic analyses of reactions catalyzed or mediated by this compound to elucidate the rate-determining steps and the influence of various reaction parameters. ewha.ac.kr
Spectroscopic Techniques: Utilizing advanced spectroscopic methods, such as in-situ NMR and IR, to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.
Advanced SAR/QSAR Modeling for Rational Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry and materials science for the rational design of new molecules with desired properties. researchgate.netimedpub.com For this compound, future research in this area could lead to the development of novel analogs with enhanced biological or chemical activities.
Key research directions include:
Development of QSAR Models: Building robust QSAR models that correlate the structural features of this compound derivatives with their biological activity (e.g., antimicrobial, anticancer) or chemical properties (e.g., catalytic efficiency). These models can then be used to predict the activity of new, unsynthesized compounds.
In Silico Screening: Utilizing computational docking and virtual screening techniques to identify potential biological targets for this compound and its analogs. nih.govmdpi.comresearchgate.netnih.govresearchgate.net This can accelerate the discovery of new therapeutic applications.
Descriptor Analysis: Identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern the activity of this compound derivatives. This knowledge can guide the synthesis of more potent and selective compounds.
| Modeling Technique | Application in this compound Research |
| QSAR | Predicting biological activity and chemical properties of derivatives. |
| In Silico Screening | Identifying potential biological targets and accelerating drug discovery. |
| Molecular Descriptors | Guiding the rational design of new and improved analogs. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
The advent of "omics" technologies, such as proteomics and metabolomics, offers an unprecedented opportunity to understand the systemic effects of chemical compounds on biological systems. nih.govbenagen.commonash.edu For this compound, integrating multi-omics data can provide a holistic view of its mechanism of action and potential off-target effects.
Future research in this domain could involve:
Proteomic Profiling: Identifying changes in protein expression in cells or organisms exposed to this compound. This can reveal the cellular pathways and processes affected by the compound.
Metabolomic Analysis: Characterizing the metabolic fingerprint of biological systems treated with this compound to understand its impact on metabolic pathways. mdpi.com
Integrated Omics Approaches: Combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of the biological response to this compound. This integrated approach can lead to the discovery of novel biomarkers and a deeper understanding of its mode of action. mdpi.com
Exploration of New Catalytic Applications
Quaternary ammonium salts are well-established as phase transfer catalysts (PTCs) in a wide range of organic reactions. alfachemic.comprinceton.eduoperachem.comcrdeepjournal.org They facilitate reactions between reactants in immiscible phases by transferring one of the reactants across the phase boundary. alfachemic.comoperachem.com
Future research on this compound could explore its potential in new catalytic applications, including:
Asymmetric Phase Transfer Catalysis: Designing chiral derivatives of this compound that can be used as catalysts for asymmetric synthesis, a critical area in the production of pharmaceuticals and fine chemicals.
Micellar Catalysis: Investigating the ability of this compound to form micelles in aqueous solutions and act as a catalyst for reactions that are typically slow in water.
Polymer-Supported Catalysis: Immobilizing this compound onto solid supports, such as polymers or silica, to create recyclable and reusable catalyst systems, further enhancing the sustainability of chemical processes.
The continued investigation into these future research directions will undoubtedly expand our understanding of this compound chemistry and unlock its full potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
